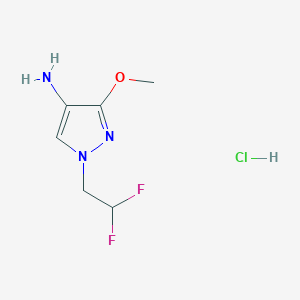

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride

Übersicht

Beschreibung

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride is a synthetic compound that has garnered attention in various fields of scientific research

Vorbereitungsmethoden

The synthesis of 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced using difluoromethylation reagents.

Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, typically using methanol as the nucleophile.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Analyse Chemischer Reaktionen

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, metal catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The incorporation of difluoroethyl and methoxy groups in this compound enhances its interaction with biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that similar compounds demonstrate activity against various cancer cell lines, suggesting a promising avenue for further exploration . -

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The specific structure of 1-(2,2-difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride may contribute to its ability to inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases . -

Antimicrobial Activity

There is growing interest in the antimicrobial properties of pyrazole derivatives. The unique fluorinated structure may enhance the compound's efficacy against bacterial and fungal pathogens, which is crucial in addressing antibiotic resistance issues .

Agricultural Science Applications

-

Pesticide Development

The compound's structural characteristics make it suitable for developing new agrochemicals. Its potential as a pesticide stems from its ability to disrupt biological processes in pests while minimizing toxicity to non-target organisms . -

Herbicide Functionality

Research into herbicides has identified pyrazole compounds as effective agents against certain weed species. The application of this compound could lead to the formulation of selective herbicides that enhance crop yields without harming desirable plants .

Material Science Applications

-

Polymer Chemistry

In material science, the incorporation of fluorinated compounds into polymers can enhance properties such as thermal stability and chemical resistance. This compound can serve as a building block for synthesizing advanced materials with specific functionalities . -

Nanotechnology

The unique properties of pyrazole derivatives may also find applications in nanotechnology, particularly in creating nanoscale materials with tailored properties for electronics or drug delivery systems .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its binding affinity to biological targets. The compound may act by inhibiting or activating specific enzymes or receptors, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine: The free base form of the compound without the hydrochloride salt.

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine acetate: A similar compound with an acetate salt instead of hydrochloride.

1-(2,2-Difluoroethyl)-3-ethoxy-1H-pyrazol-4-amine: A compound with an ethoxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉F₂N₃ |

| Molecular Weight | 161.153 g/mol |

| Boiling Point | 256.9 °C |

| Density | 1.4 g/cm³ |

| Flash Point | 109.2 °C |

Antiparasitic Activity

Research indicates that pyrazole derivatives exhibit significant antiparasitic activity. A study focusing on structurally related compounds reported low micromolar potencies against various protozoa, including Trypanosoma cruzi and Leishmania infantum . While specific data on this compound is limited, its structural similarities suggest potential efficacy against similar targets.

Cytotoxicity

Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. In a high-throughput screening campaign, several pyrazole derivatives demonstrated cytotoxic effects in vitro. Notably, some compounds exhibited significant toxicity in fibroblast cell lines . The implications of these findings suggest that while exploring therapeutic applications, careful consideration of cytotoxicity is necessary.

Anti-inflammatory Properties

Pyrazoles have been widely studied for their anti-inflammatory effects. Compounds within this class have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). Although specific studies on this compound are scarce, its analogs have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs) .

Study on Antiparasitic Efficacy

In a comparative study involving various pyrazole derivatives, researchers found that certain compounds displayed potent activity against T. cruzi, with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity while minimizing cytotoxic effects .

Cytotoxicity Investigation

A recent investigation into the cytotoxic properties of diarylpyrazoles revealed that many compounds exhibited significant toxicity at concentrations similar to those used in biological assays . This raises concerns about the validity of reported biological activities for these compounds without accompanying cytotoxicity data.

Eigenschaften

IUPAC Name |

1-(2,2-difluoroethyl)-3-methoxypyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N3O.ClH/c1-12-6-4(9)2-11(10-6)3-5(7)8;/h2,5H,3,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRDDZCRCGFISX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C=C1N)CC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.